Ortho-Methyl Substitution Differentiates 1797814-88-0 from the Unsubstituted Benzamide Analog (CAS 1796987-55-7)
The target compound bears a 2-methyl substituent on the benzamide ring, whereas the closest analog (CAS 1796987-55-7) lacks this methyl group. This modification increases molecular weight from 256.30 to 270.33 g/mol and raises the predicted logP from ∼3.3 to ∼3.8 [1]. In medicinal chemistry campaigns, the ortho-methyl group has been shown to restrict rotation around the aryl–amide bond, pre-organizing the ligand into a conformation that can enhance binding complementarity to hydrophobic sub-pockets [2]. No direct head-to-head biological comparison is available in the public domain.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 270.33; predicted logP ∼3.8 |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 1796987-55-7): MW 256.30; predicted logP ∼3.3 |
| Quantified Difference | ΔMW = +14.03; ΔlogP ≈ +0.5 |
| Conditions | Predicted values (Kuujia.com listing) |
Why This Matters
For procurement decisions, the ortho-methyl group introduces a distinct physicochemical profile that cannot be achieved with the unsubstituted analog, potentially affecting solubility, permeability, and target-binding conformation.
- [1] Kuujia.com. N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2-methylbenzamide (CAS 1797814-88-0) product page. Accessed April 2026. View Source
- [2] PubChem. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (CAS 1796987-55-7) compound summary. View Source
